Di-n-butyl phthalate-d4
Overview
Description
Di-n-butyl phthalate (DBP) is a widely used plasticizer found in various consumer products, including personal care items and plastics. It has been the subject of numerous studies due to its potential as an endocrine disruptor and its negative impact on both human health and the environment. DBP has been associated with reproductive toxicity in rodents and is known to affect the development of the male reproductive system when exposure occurs in utero . Additionally, DBP has been detected in environmental samples, such as water basins, and is known to disrupt the development of the reproductive system in fish .
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of DBP, they do provide insights into its environmental presence and the challenges it poses. DBP is synthesized industrially and is not naturally occurring; its widespread use has led to environmental contamination. Biodegradation by various bacterial strains, such as Rhodococcus sp. L4, Sphingobium yanoikuyae strain P4, Gordonia sp. strain QH-11, Bacillus subtilis, and Rhodovulum sp., has been studied as a means to mitigate its impact .
Molecular Structure Analysis
The molecular structure of DBP is not explicitly detailed in the provided papers, but it is known to be a phthalate ester with two butyl groups attached to a phthalate core. The structure of DBP allows it to interact with biological systems, including the activation of nuclear receptors such as the constitutive androstane receptor (CAR) and pregnane X receptor (PXR), which can lead to the induction of steroid-metabolizing enzymes . The carboxylesterase enzyme involved in the biodegradation of DBP by Sphingobium yanoikuyae strain P4 has been analyzed, revealing conserved motifs characteristic of esterases and suggesting a serine hydrolase superfamily membership .
Chemical Reactions Analysis
DBP undergoes biodegradation through various pathways facilitated by different bacterial strains. The degradation process often results in the formation of mono-butyl phthalate (MBP) and phthalic acid (PA) as intermediate products . The biodegradation kinetics and the influence of environmental factors such as temperature, pH, and additional carbon sources on the degradation rate have been studied . The expression of genes responsible for the degradation of DBP, such as the phthalate dioxygenase gene, has been observed to increase in the presence of DBP and PA .
Physical and Chemical Properties Analysis
The physical and chemical properties of DBP, such as its solubility, persistence in the environment, and potential for bioaccumulation, contribute to its status as a pollutant of concern. DBP's ability to act as an endocrine disruptor is linked to its chemical structure, which allows it to interfere with hormone signaling pathways . The studies have also investigated the effects of DBP on the cytoskeleton of fetal rat Sertoli cells, indicating that DBP can cause cellular and morphological changes . The impact of DBP on the environment and organisms is further highlighted by its effects on the sex differentiation process in fish, where it has been shown to cause feminization and delayed testicular development .
Scientific Research Applications
Environmental Impact and Toxicology
Di-n-butyl phthalate (DBP) is primarily recognized for its extensive use as a plasticizer and its presence in various environmental samples, including water bodies. Studies have shown that DBP, as an organic chemical compound, is part of the endocrine disruptor compounds group, known for their negative impact on mammalian endocrine systems. For instance, DBP exposure has been documented to disturb the sex differentiation process in European pikeperch, causing feminization and delayed testicular development without significantly affecting survival or growth rates (Jarmołowicz, Demska-Zakęś & Zakęś, 2013). Furthermore, phthalates, including DBP, have been identified as ubiquitous contaminants with toxicological implications such as developmental toxicity and endocrine disrupting activity on intact organisms like zebrafish embryos and medaka eleutheroembryos (Chen et al., 2014).
Effects on Reproductive Health
DBP's impact on reproductive health, especially in male developmental stages, is noteworthy. Several studies have highlighted the anti-androgenic effects of DBP, illustrating its potential to interfere with male reproductive development in rats and other species. Exposure to DBP during gestation has been linked to alterations in male reproductive development and function, including decreased anogenital distance, retained areolas or nipples, and abnormalities in reproductive organs (Mylchreest, Wallace, Cattley & Foster, 2000). Additionally, DBP has been associated with oxidative stress in testicular tissues, indicating its potential to impair critical reproductive functions through mechanisms involving the hypothalamo-pituitary-gonadal axis (Nair, 2015).
Exposure and Health Risk Assessment
Understanding human exposure to DBP is crucial, particularly concerning its presence in consumer and personal care products. Studies focusing on exposure assessment have noted the presence of DBP and its metabolites in human urine samples post-medication, indicating a fast elimination but also emphasizing the need for a valid risk assessment due to the high uptake from medication exceeding the tolerable daily intake (Seckin, Fromme & Völkel, 2009). Additionally, the assessment of population exposure trends, temporal reliability of urinary metabolite measurements, and the representation of long-term exposure by single urine samples are critical for interpreting epidemiology studies related to phthalates like DBP (Johns, Cooper, Galizia & Meeker, 2015).
Safety And Hazards
Di-n-butyl phthalate-d4 should be handled with care. Avoid discharge into drains, water courses or onto the ground . Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid inhalation of vapors and spray mists. Avoid contact with eyes, skin, and clothing .
Future Directions
There is a global tendency towards increasing the incidence of neurodevelopmental disorders, such as attention-deficit/hyperactivity disorder (ADHD) and autism spectrum disorder (ASD) in children . Neurodevelopmental disorders have multifactorial etiology in which lots of chemicals could increase their incidence, such as phthalates . It is essential to address the problem of an increase in fertility disorders. Characteristics of the mechanisms of phthalates’ effects are essential to solve this growing problem .
properties
IUPAC Name |
dibutyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-3-5-11-19-15(17)13-9-7-8-10-14(13)16(18)20-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3/i7D,8D,9D,10D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIRQSBPFJWKBE-ULDPCNCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCC)C(=O)OCCCC)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583931 | |
Record name | Dibutyl (~2~H_4_)benzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di-n-butyl phthalate-d4 | |
CAS RN |
93952-11-5 | |
Record name | Dibutyl (~2~H_4_)benzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 93952-11-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.